molecular formula C9H9N3O2S B11770821 3-Methyl-5-(4-methyl-1,2,5-thiadiazol-3-yl)-1H-pyrrole-2-carboxylic acid

3-Methyl-5-(4-methyl-1,2,5-thiadiazol-3-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B11770821
M. Wt: 223.25 g/mol
InChI Key: PCXOZQTXUYYVDU-UHFFFAOYSA-N
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Description

3-Methyl-5-(4-methyl-1,2,5-thiadiazol-3-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that contains both pyrrole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(4-methyl-1,2,5-thiadiazol-3-yl)-1H-pyrrole-2-carboxylic acid typically involves the formation of the pyrrole ring followed by the introduction of the thiadiazole moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(4-methyl-1,2,5-thiadiazol-3-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrrole or thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-Methyl-5-(4-methyl-1,2,5-thiadiazol-3-yl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of agrochemicals, such as pesticides and herbicides.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(4-methyl-1,2,5-thiadiazol-3-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1H-pyrrole-2-carboxylic acid: Lacks the thiadiazole ring, making it less versatile in certain applications.

    4-Methyl-1,2,5-thiadiazole-3-carboxylic acid: Lacks the pyrrole ring, which may affect its biological activity and chemical reactivity.

Uniqueness

3-Methyl-5-(4-methyl-1,2,5-thiadiazol-3-yl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of both pyrrole and thiadiazole rings, which confer a combination of properties that can be advantageous in various applications. This dual-ring structure allows for a broader range of chemical reactions and potential biological activities compared to compounds with only one of these rings.

Properties

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

3-methyl-5-(4-methyl-1,2,5-thiadiazol-3-yl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C9H9N3O2S/c1-4-3-6(10-7(4)9(13)14)8-5(2)11-15-12-8/h3,10H,1-2H3,(H,13,14)

InChI Key

PCXOZQTXUYYVDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1)C2=NSN=C2C)C(=O)O

Origin of Product

United States

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